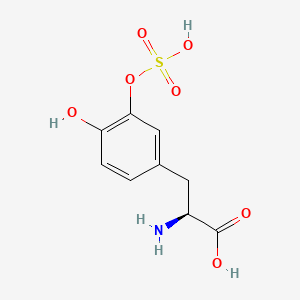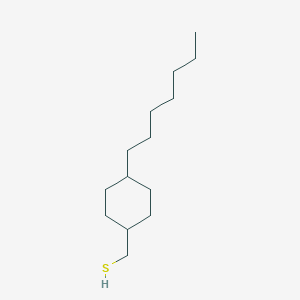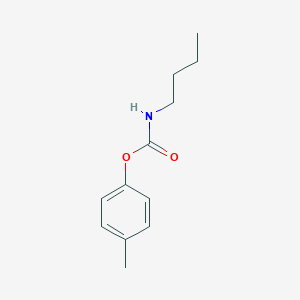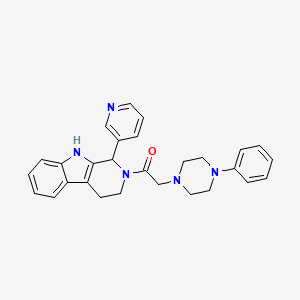
2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyridoindole core, a piperazine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” typically involves multiple steps, including the formation of the pyridoindole core, the introduction of the piperazine ring, and the attachment of the phenyl group. Common reagents used in these reactions include:
Pyridine derivatives: Used to form the pyridoindole core.
Piperazine: Introduced through nucleophilic substitution reactions.
Phenyl halides: Used to attach the phenyl group via coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
“2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic compounds.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes and receptors
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of “2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyridoindoles: Compounds with a similar core structure.
Piperazine derivatives: Compounds containing the piperazine ring.
Phenyl-substituted heterocycles: Compounds with a phenyl group attached to a heterocyclic ring.
Uniqueness
“2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” is unique due to its specific combination of structural features, including the pyridoindole core, piperazine ring, and phenyl group. This combination imparts distinct chemical and biological properties, making it a compound of interest in various fields of research.
Propiedades
| 110785-23-4 | |
Fórmula molecular |
C28H29N5O |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
2-(4-phenylpiperazin-1-yl)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C28H29N5O/c34-26(20-31-15-17-32(18-16-31)22-8-2-1-3-9-22)33-14-12-24-23-10-4-5-11-25(23)30-27(24)28(33)21-7-6-13-29-19-21/h1-11,13,19,28,30H,12,14-18,20H2 |
Clave InChI |
LDUINWUBBPJMRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)CN5CCN(CC5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/no-structure.png)

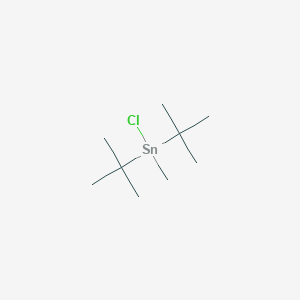

![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

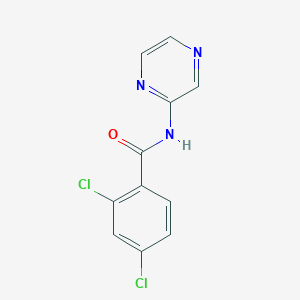

![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)
